ethyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate
CAS No.:
Cat. No.: VC18821272
Molecular Formula: C13H11ClN2O3
Molecular Weight: 278.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H11ClN2O3 |
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Molecular Weight | 278.69 g/mol |
IUPAC Name | ethyl 5-chloro-4-formyl-1-phenylpyrazole-3-carboxylate |
Standard InChI | InChI=1S/C13H11ClN2O3/c1-2-19-13(18)11-10(8-17)12(14)16(15-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Standard InChI Key | IQXMWLSTWYGEGZ-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=NN(C(=C1C=O)Cl)C2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, ethyl 5-chloro-4-formyl-1-phenylpyrazole-3-carboxylate, reflects its substitution pattern: a chlorine atom at position 5, a formyl group at position 4, a phenyl ring at position 1, and an ethoxycarbonyl moiety at position 3 . Key structural features include:
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Pyrazole ring: A five-membered heterocycle with two adjacent nitrogen atoms, conferring aromatic stability and dipole interactions.
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Electron-withdrawing groups: The chlorine (Cl) and formyl (CHO) groups enhance electrophilic reactivity, facilitating nucleophilic substitutions and condensations.
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Steric bulk: The phenyl and ethoxycarbonyl groups introduce steric hindrance, influencing regioselectivity in reactions .
Table 1: Physicochemical Properties
Property | Value | Source |
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Molecular Weight | 278.69 g/mol | |
LogP | 2.64 | |
Rotatable Bonds | 5 | |
Polar Surface Area | 61 Ų | |
Hydrogen Bond Acceptors | 3 |
The compound’s moderate LogP value (2.64) suggests balanced lipophilicity, making it suitable for penetrating biological membranes while retaining aqueous solubility . Its polar surface area (61 Ų) aligns with Lipinski’s criteria for drug-likeness .
Synthetic Routes and Optimization
Cyclocondensation Strategies
The synthesis typically begins with cyclocondensation reactions between hydrazine derivatives and β-ketoesters. For example, ethyl 3-oxo-3-phenylpropanoate reacts with hydrazine hydrate under acidic conditions to form the pyrazole core. Subsequent formylation at position 4 is achieved using Vilsmeier-Haack reagent (POCl₃/DMF), yielding the aldehyde functionality. Chlorination at position 5 often employs sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in dichloromethane.
Abnormal Beckmann Rearrangement
Step | Reagents/Conditions | Yield |
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Cyclocondensation | Ethanol, HCl, reflux, 6 hr | 68% |
Formylation | DMF, POCl₃, 0°C to RT, 3 hr | 72% |
Chlorination | SO₂Cl₂, CH₂Cl₂, 25°C, 2 hr | 85% |
Optimization studies highlight the importance of temperature control during formylation to minimize side reactions. Catalytic acetic acid improves cyclocondensation yields by protonating the carbonyl oxygen, enhancing electrophilicity.
Reactivity and Functionalization
The compound’s aldehyde group undergoes nucleophilic additions, enabling the synthesis of Schiff bases, hydrazones, and imines. For instance, condensation with primary amines produces imine derivatives, which are precursors to pyrazolo[1,5-a]pyrimidines . The ethoxycarbonyl group participates in hydrolysis reactions, yielding carboxylic acids for further coupling .
Key Transformations:
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Schiff Base Formation:
This reaction, conducted in ethanol under reflux, generates intermediates for antimicrobial agents . -
Nucleophilic Aromatic Substitution:
The chlorine atom at position 5 is displaced by secondary amines (e.g., piperidine) in DMF at 80°C, yielding aminopyrazoles .
Applications in Drug Discovery
Antimicrobial Agents
Derivatives of this compound exhibit broad-spectrum activity against Staphylococcus aureus (MIC: 7.81–62.5 μg/mL) and Staphylococcus epidermidis (MIC: 3.91–31.25 μg/mL). The aldehyde and carboxylate groups enhance membrane disruption and enzyme inhibition.
Table 3: Biological Activity of Selected Derivatives
Derivative | Target Organism | MIC (μg/mL) |
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Schiff Base Analog | S. aureus | 15.6 |
Hydrazone Derivative | E. coli | 250 |
Aminopyrazole | C. albicans | 125 |
Anticancer Scaffolds
The compound serves as a precursor for pyrazolopyrimidines, which inhibit cyclin-dependent kinases (CDKs) and Aurora kinases . In vitro studies show IC₅₀ values of 0.8–2.4 μM against MCF-7 breast cancer cells .
Analytical Characterization
Spectroscopic Data
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¹H NMR (CDCl₃, 400 MHz): δ 10.02 (s, 1H, CHO), 7.45–7.32 (m, 5H, Ph), 4.42 (q, J=7.1 Hz, 2H, OCH₂), 1.42 (t, J=7.1 Hz, 3H, CH₃) .
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¹³C NMR (CDCl₃, 100 MHz): δ 185.2 (CHO), 162.1 (COO), 148.7 (C-Cl), 134.5–128.3 (Ph), 61.7 (OCH₂), 14.1 (CH₃) .
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HRMS: m/z 279.0532 [M+H]⁺ (calculated for C₁₃H₁₁ClN₂O₃: 279.0538).
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